Poricoic acid G

Descripción general

Descripción

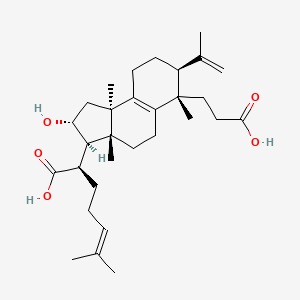

Poricoic acid G is a triterpenoid compound isolated from the medicinal fungus Poria cocos. This compound is known for its significant cytotoxic effects on leukemia cells, making it a potential anti-leukemic agent . This compound is a white crystalline solid with the molecular formula C30H46O5 and a molecular weight of 486.68 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Poricoic acid G can be isolated from the sclerotium of Poria cocos using high-speed countercurrent chromatography (HSCCC) and identified using ultra-high performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry (UHPLC-QTOF-MS/MS) and nuclear magnetic resonance (NMR) . The isolation process involves the extraction of the sclerotium with methanol, followed by purification using HSCCC.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources, specifically Poria cocos .

Análisis De Reacciones Químicas

Types of Reactions: Poricoic acid G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Poricoic acid G has demonstrated significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound was shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. The compound effectively inhibited nitric oxide production, indicating its potential as an anti-inflammatory agent in various pathological conditions .

Anti-Cancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been found to induce apoptosis in leukemia cells and inhibit cell proliferation in ovarian cancer models. In particular, studies have highlighted its ability to modulate the mTOR/p70S6K signaling pathway, leading to increased autophagy and reduced tumor growth in xenograft models .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It has been shown to interact with neuropeptide Y1 receptors, which are implicated in various neurological functions. This interaction suggests that this compound may play a role in the modulation of neuroinflammatory responses and could be beneficial in treating conditions such as Alzheimer's disease .

Renal Protection

The compound has also been studied for its protective effects against renal fibrosis. In vitro and in vivo experiments demonstrated that this compound can inhibit the expression of matrix metalloproteinases (MMPs), which are crucial in the epithelial-mesenchymal transition associated with kidney fibrosis. These findings suggest that it may be useful in managing chronic kidney diseases .

Metabolic Regulation

Recent studies indicate that this compound can influence metabolic processes by regulating lipid metabolism and glucose homeostasis. It has been shown to reduce serum cholesterol and triglyceride levels, suggesting potential applications in metabolic disorders such as obesity and diabetes .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibition of cytokine secretion | Reduced TNF-α and IL-1β levels |

| Anti-Cancer | Induction of apoptosis | Cytotoxicity against leukemia and ovarian cancer |

| Neuroprotective | Interaction with neuropeptide Y1 receptors | Modulation of neuroinflammation |

| Renal Protection | Inhibition of MMPs | Suppression of renal fibrosis |

| Metabolic Regulation | Regulation of lipid metabolism | Decreased cholesterol and triglycerides |

Case Studies

- Study on Anti-Inflammatory Effects : A study evaluated the impact of this compound on LPS-induced inflammation in cultured cells. Results showed a significant reduction in inflammatory markers, supporting its potential therapeutic use in inflammatory diseases .

- Cancer Research : In an experimental model assessing ovarian cancer, this compound was administered to observe its effects on tumor growth and cell viability. The compound significantly reduced tumor weight and induced apoptosis through specific signaling pathways .

- Renal Fibrosis Study : A study focused on chronic kidney disease models revealed that treatment with this compound led to decreased expression of fibrotic markers and improved renal function, highlighting its protective role against kidney damage .

Mecanismo De Acción

Poricoic acid G exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of leukemia cells by inducing apoptosis and cell cycle arrest. The compound interacts with key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the platelet-derived growth factor C (PDGF-C) pathway . These interactions lead to the inhibition of cell proliferation and the induction of programmed cell death.

Comparación Con Compuestos Similares

Poricoic acid G is part of a family of triterpenoid compounds isolated from Poria cocos. Similar compounds include poricoic acid A, poricoic acid B, dehydrotumulosic acid, and pachymic acid .

Comparison:

Poricoic Acid A: Known for its anti-fibrotic effects and ability to inhibit renal fibrosis.

Poricoic Acid B: Exhibits anti-inflammatory activity and inhibits the generation of nitric oxide in lipopolysaccharide-induced cells.

Dehydrotumulosic Acid: Known for its insulin-sensitizing activity and ability to decrease postprandial blood glucose levels.

Pachymic Acid: Identified as a major component of Poria cocos with potential inhibitory effects on the primary protease of COVID-19.

Uniqueness: this compound stands out due to its significant cytotoxic effects on leukemia cells, making it a promising candidate for anti-leukemic therapies .

Actividad Biológica

Poricoic acid G (PAG) is a triterpenoid compound derived from Poria cocos, a medicinal fungus extensively used in traditional Chinese medicine. Recent research has highlighted its potential biological activities, particularly its cytotoxic effects against leukemia cells and its anti-inflammatory properties. This article delves into the biological activity of PAG, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as a lanostane-type triterpenoid. Its molecular structure contributes to its biological activities, including anti-cancer and anti-inflammatory effects. The chemical formula for PAG is , and its molecular weight is 472.70 g/mol.

1. Anti-Cancer Effects

PAG has shown significant cytotoxic effects against various cancer cell lines, particularly leukemia. In studies conducted on leukemia cells, PAG demonstrated:

- Cytotoxicity : PAG exhibited a dose-dependent reduction in cell viability in leukemia cell lines, indicating its potential as an anti-leukemia agent .

- Mechanism of Action : The compound induces apoptosis through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

2. Anti-Inflammatory Activity

The anti-inflammatory properties of PAG have been documented through various in vitro studies:

- Nitric Oxide Production : PAG significantly inhibited nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, demonstrating its ability to modulate inflammatory responses .

- Cytokine Regulation : It also reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells, suggesting a broader anti-inflammatory effect .

Case Studies

Several studies have investigated the biological activity of PAG:

- Cytotoxicity Against Leukemia Cells :

- Inhibition of Inflammation :

Research Findings

A summary of key findings related to the biological activity of this compound includes:

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in leukemia cells | |

| Anti-inflammatory | Inhibits NO production in macrophages | |

| Cytokine modulation | Reduces TNF-α and IL-6 levels |

The mechanisms underlying the biological activities of PAG are complex and involve multiple signaling pathways:

Propiedades

IUPAC Name |

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,20-21,24,26,31H,3,8,10-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTZOSBKEDUOFE-KXGBKNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.